![molecular formula C21H22FN3O4 B13029206 7-[3-(3-Aminopropyl)pyrrol-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13029206.png)
7-[3-(3-Aminopropyl)pyrrol-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[3-(3-Aminopropyl)pyrrol-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid is a synthetic fluoroquinolone antibiotic. It is structurally related to moxifloxacin, a fourth-generation fluoroquinolone, and is known for its broad-spectrum antibacterial activity. This compound is particularly effective against Gram-positive and Gram-negative bacteria, making it a valuable agent in the treatment of various bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(3-Aminopropyl)pyrrol-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid involves multiple steps. One common method includes the following steps:
Formation of the quinoline core: The quinoline core is synthesized through a series of cyclization reactions involving appropriate starting materials such as aniline derivatives and ketones.
Introduction of the fluoro and methoxy groups: Fluorination and methoxylation are carried out using reagents like fluorine gas and methanol under controlled conditions.
Attachment of the pyrrole ring: The pyrrole ring is introduced through a condensation reaction with a suitable pyrrole derivative.
Aminopropylation: The aminopropyl group is added via a nucleophilic substitution reaction using 3-aminopropylamine.
Cyclopropylation: The cyclopropyl group is introduced through a cyclopropanation reaction using diazomethane.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and aminopropyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the quinoline core, especially the carbonyl group, using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Oxidation products: Hydroxylated derivatives.
Reduction products: Alcohols and amines.
Substitution products: Various substituted quinolines and pyrroles.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 7-[3-(3-Aminopropyl)pyrrol-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid is studied for its antibacterial properties. It is used to investigate the mechanisms of bacterial resistance and to develop new antibiotics.
Medicine
Medically, this compound is explored for its potential in treating bacterial infections, particularly those resistant to other antibiotics. Its broad-spectrum activity makes it a candidate for treating respiratory, urinary, and gastrointestinal infections.
Industry
In the pharmaceutical industry, this compound is used in the development of new antibacterial drugs. Its synthesis and modification are crucial for creating more effective and safer antibiotics.
Mechanism of Action
The antibacterial activity of 7-[3-(3-Aminopropyl)pyrrol-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.
Comparison with Similar Compounds
Similar Compounds
Moxifloxacin: A fourth-generation fluoroquinolone with a similar structure and antibacterial activity.
Ciprofloxacin: Another fluoroquinolone with broad-spectrum activity but different pharmacokinetic properties.
Levofloxacin: A third-generation fluoroquinolone with a slightly different spectrum of activity.
Uniqueness
7-[3-(3-Aminopropyl)pyrrol-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid is unique due to its specific structural modifications, such as the aminopropyl and cyclopropyl groups. These modifications enhance its antibacterial activity and pharmacokinetic properties, making it more effective against resistant bacterial strains.
Properties
Molecular Formula |
C21H22FN3O4 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
7-[3-(3-aminopropyl)pyrrol-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H22FN3O4/c1-29-20-17-14(19(26)15(21(27)28)11-25(17)13-4-5-13)9-16(22)18(20)24-8-6-12(10-24)3-2-7-23/h6,8-11,13H,2-5,7,23H2,1H3,(H,27,28) |
InChI Key |
BZICMGNIHHJMQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1N3C=CC(=C3)CCCN)F)C(=O)C(=CN2C4CC4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Difluoromethoxy)-2-methylbenzo[d]thiazole](/img/structure/B13029128.png)
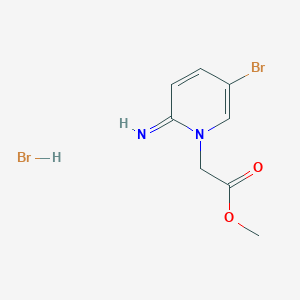

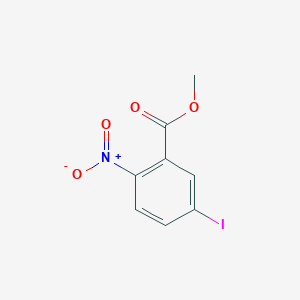
![2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid](/img/structure/B13029154.png)
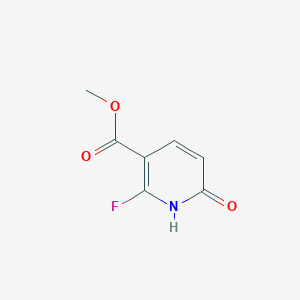
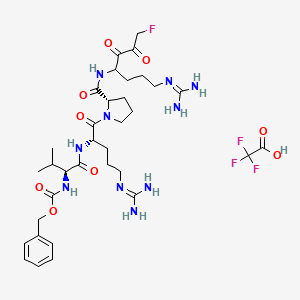
![2-Pyrazolo[1,5-a]pyrimidin-7-ylmorpholine](/img/structure/B13029161.png)

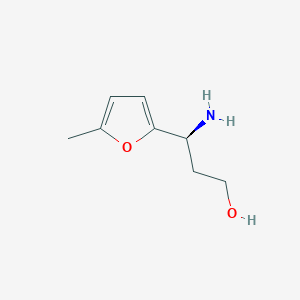



![Ethyl 2-(8-methylimidazo[1,2-a]pyrazin-3-yl)acetate](/img/structure/B13029203.png)
